molecular formula C12H18N2O2S B5620538 1-[(5-Nitrothiophen-2-yl)methyl]azocane

1-[(5-Nitrothiophen-2-yl)methyl]azocane

Cat. No.: B5620538
M. Wt: 254.35 g/mol
InChI Key: OAYRIRJUQBJLKG-UHFFFAOYSA-N
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Description

1-[(5-Nitrothiophen-2-yl)methyl]azocane is a heterocyclic compound featuring an eight-membered azocane ring (a saturated nitrogen-containing ring) substituted with a 5-nitrothiophen-2-ylmethyl group. The compound’s structural combination of a flexible azocane ring and a planar nitrothiophene group may confer unique physicochemical and pharmacological properties, such as enzyme inhibition or anticancer activity, as observed in structurally related molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Nitrothiophen-2-yl)methyl]azocane typically involves the reaction of 5-nitrothiophene-2-carbaldehyde with azocane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[(5-Nitrothiophen-2-yl)methyl]azocane can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed:

    Oxidation: Formation of nitrothiophene derivatives.

    Reduction: Formation of aminothiophene derivatives.

    Substitution: Formation of halogenated thiophene derivatives.

Scientific Research Applications

1-[(5-Nitrothiophen-2-yl)methyl]azocane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(5-Nitrothiophen-2-yl)methyl]azocane involves its interaction with specific molecular targets. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 1-[(5-Nitrothiophen-2-yl)methyl]azocane with key analogs, focusing on structural features, biological activities, and synthesis strategies.

Compound Name & Structure Key Substituents/Features Biological Activity/Findings Reference
This compound Azocane (8-membered ring), 5-nitrothiophen-2-ylmethyl Hypothesized AChE inhibition or anticancer activity based on nitroaryl-azacycle analogs N/A
1-(4-(Azocan-1-yl)but-2-yn-1-yl)-3,7-dimethylxanthine (Compound 65) Azocane, propargyl linker, xanthine core Potent AChE inhibitor (IC₅₀ = 0.089 μM); superior to galantamine due to bulky azocane group
1-(2-Nitrobenzyl)-4-(5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazol-2-yl)piperazine (6a) Piperazine, thiadiazole, nitrothiophene, nitrobenzyl Synthetic yield 40%; potential antimicrobial or enzyme inhibition (not explicitly tested)
(Z)-N-(2-Bromo-3-methylphenyl)-1-(5-nitrothiophen-2-yl)methanimine Schiff base, nitrothiophene, bromophenyl Studied for photochromic/thermochromic properties and proton transfer tautomerism
4,5-Bis(4-methylphenyl)-2-(5-nitrothiophen-2-yl)-1H-imidazole (1a) Imidazole, nitrothiophene, methylphenyl Moderate aromatase inhibition; anticancer activity on MCF7 cells

Structural and Functional Analysis

Azocane vs. Smaller Azacycles

  • In compound 65, the azocane group enhanced AChE inhibition by optimizing steric and electronic interactions .
  • Piperazine (6-membered) : In compound 6a, the piperazine-thiadiazole core likely restricts flexibility but may enhance π-π stacking with aromatic residues in target enzymes .

Nitrothiophene vs. Other Nitroaryl Groups

  • The 5-nitrothiophen-2-yl group is a common motif in bioactive compounds, contributing electron-withdrawing effects that stabilize charge transfer interactions. For example, in imidazole derivative 1a, this group may facilitate binding to aromatase or DNA . In contrast, nitrobenzyl groups (e.g., in 6a) could prioritize hydrophobic interactions .

Properties

IUPAC Name

1-[(5-nitrothiophen-2-yl)methyl]azocane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S/c15-14(16)12-7-6-11(17-12)10-13-8-4-2-1-3-5-9-13/h6-7H,1-5,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAYRIRJUQBJLKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CCC1)CC2=CC=C(S2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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